molecular formula C6H10N2O B15257574 Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine

Cat. No.: B15257574
M. Wt: 126.16 g/mol
InChI Key: NTNCREBEKKBMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine is a heterocyclic compound featuring an oxazole ring. The compound’s structure includes a 5-membered ring with one oxygen and one nitrogen atom, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring . The methylamine group can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The methylamine group may also play a role in binding to biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a five-membered oxazole ring attached to a methylamine group. The molecular formula is C7_{7}H10_{10}N2_{2}O, indicating the presence of nitrogen and oxygen in its structure, which contributes to its reactivity and potential applications in various fields.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Methylation : The introduction of the methyl group can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
  • Purification : The final product is purified through recrystallization or chromatography.

Biological Activity

This compound exhibits various biological activities attributed to its structural components.

The compound interacts with specific molecular targets, modulating their activity. This modulation can lead to various biological effects, such as:

  • Inhibition of Microbial Growth : The oxazole ring is essential for antimicrobial properties.
  • Induction of Apoptosis in Cancer Cells : The compound has shown promise in inhibiting cancer cell proliferation through multiple pathways.

Structure-Activity Relationship (SAR)

The biological activity is significantly influenced by the structural components:

  • Oxazole Ring : Crucial for antimicrobial and anticancer activities.
  • Alkyl Substituents : Enhance lipophilicity and improve membrane permeability.
  • Amine Functional Group : Facilitates interactions with biological targets.
ComponentRole in Biological Activity
Oxazole RingEssential for antimicrobial and anticancer activities
Alkyl SubstituentsIncrease lipophilicity and membrane permeability
Amine Functional GroupEnhances interaction with biological targets

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : Modifications to the oxazole ring enhanced antibacterial activity against resistant strains.
  • Cancer Cell Line Testing : In vitro tests demonstrated significant inhibition of proliferation in various cancer types compared to standard chemotherapeutics.
  • Neuroprotection Research : Investigations indicated potential benefits in models of oxidative stress and excitotoxicity.

Summary of Findings from Case Studies

Study TypeFindings
AntimicrobialEnhanced activity against resistant bacterial strains
Cancer Cell LinesSignificant inhibition of cell proliferation
NeuroprotectionPotential protective effects against oxidative stress

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-methyl-1-(5-methyl-1,3-oxazol-2-yl)methanamine

InChI

InChI=1S/C6H10N2O/c1-5-3-8-6(9-5)4-7-2/h3,7H,4H2,1-2H3

InChI Key

NTNCREBEKKBMKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)CNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.